BenchChemオンラインストアへようこそ!

17-Ethynylestra-1(10),2,4-triene-3,17-diol

Estrogen receptor pharmacology ERα/ERβ selectivity Receptor binding affinity

Ethinylestradiol (EE2) is a potent semisynthetic estrogen with ~45% oral bioavailability, 9-fold higher than estradiol. Its 17α-ethynyl group confers ERα selectivity (RBA ~4.7× vs. ERβ) and resistance to 17β-HSD oxidation, ensuring consistent systemic exposure. Ideal for oral contraceptive formulation, endocrine disruption research, and hepatic ERα pharmacology studies. Supplied as ≥98% pure crystalline powder. Bulk & custom packaging available.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
Cat. No. B7830198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ethynylestra-1(10),2,4-triene-3,17-diol
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3
InChIKeyBFPYWIDHMRZLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Ethynylestra-1(10),2,4-triene-3,17-diol (Ethinylestradiol): Core Identity and Procurement Context


17-Ethynylestra-1(10),2,4-triene-3,17-diol, universally known as ethinylestradiol (EE2), is a semisynthetic steroidal estrogen derived from 17β-estradiol by substitution of a 17α-ethynyl group [1]. This single modification—replacing the 17α-hydrogen with an ethynyl moiety—confers a suite of pharmacologically decisive properties: resistance to 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidation, substantially improved oral bioavailability, and altered estrogen receptor (ER) subtype selectivity [2]. EE2 is the estrogenic component in virtually all modern combined oral contraceptives (COCs) and is also employed in menopausal hormone therapy, palliative treatment of hormone-sensitive cancers, and as a reference estrogen in endocrine disruption research [3]. Its CAS registry number is 57-63-6, molecular formula C₂₀H₂₄O₂, and it is supplied as a white to creamy-white crystalline powder.

Why 17-Ethynylestra-1(10),2,4-triene-3,17-diol Cannot Be Interchanged with 17β-Estradiol or Other Class Members


The 17α-ethynyl substituent is not a minor modification—it fundamentally alters the compound's interaction with estrogen receptors, plasma binding proteins, and metabolic enzymes [1]. Unlike 17β-estradiol (E2), which binds ERα and ERβ with approximately equal affinity, EE2 displays pronounced ERα selectivity: its binding affinity for ERα is approximately twice that of E2, while its affinity for ERβ is roughly half [1]. Furthermore, EE2 exhibits negligible binding to sex hormone-binding globulin (SHBG; RBA = 0.4 vs. E2 = 100), resulting in a fundamentally different free fraction and tissue distribution profile [2]. The 17α-ethynyl group sterically impedes 17β-HSD-mediated oxidation, redirecting metabolism toward CYP3A4/CYP2C9-catalyzed 2-hydroxylation and conferring a 9-fold or greater oral bioavailability advantage over unmodified estradiol [3]. Even closely related synthetic analogs such as mestranol (the 3-methyl ether prodrug of EE2) and moxestrol (11β-methoxy-EE) exhibit distinct receptor binding profiles and cannot be considered pharmacokinetically interchangeable [1]. These differences are not marginal; they dictate dosing regimens, hepatic safety profiles, and tissue-specific estrogenic effects that are unique to EE2.

Quantitative Differentiation Evidence: 17-Ethynylestra-1(10),2,4-triene-3,17-diol vs. Closest Analogs


ERα-Selective Binding: EE2 Shows ~2× Higher ERα Affinity but ~0.5× ERβ Affinity vs. 17β-Estradiol

EE2 displays a markedly altered ER subtype binding profile compared to its parent compound 17β-estradiol (E2). Whereas E2 binds ERα and ERβ with approximately equal affinity (RBA = 100 for both subtypes; Ki ERα = 0.115 nM, Ki ERβ = 0.15 nM), EE2 exhibits ERα-selective binding: its relative binding affinity (RBA) for ERα is 120.9 (range 68.8–480) versus only 44.4 (range 2.0–144) for ERβ, and its absolute Ki for ERα is 0.02–0.05 nM compared to 0.29–0.81 nM for ERβ [1]. This ERα selectivity is corroborated independently by Stanczyk et al. (2024), who report that EE2's binding affinity for ERα is twice that of E2, while its binding to ERβ is approximately one-half that of E2 [2]. Kuiper et al. (1998) further demonstrated that EE2 functions as an ERα-selective agonist in functional assays, a property not shared by E2 [3].

Estrogen receptor pharmacology ERα/ERβ selectivity Receptor binding affinity

Oral Bioavailability: EE2 ~45% vs. Estradiol <5% — A ≥9-Fold Advantage Driving Oral Contraceptive Viability

The 17α-ethynyl group confers a decisive oral bioavailability advantage. According to the comparative pharmacokinetic table published by Foidart (2023), EE2 exhibits an oral bioavailability of approximately 45%, compared to less than 5% for unmodified 17β-estradiol (E2) [1]. The Stanczyk et al. (2024) review confirms this differential, noting that E2 has "<5%" oral bioavailability while EE2 achieves approximately 45% [2]. An independent pharmacokinetic study in postmenopausal women determined the absolute oral bioavailability of EE2 to be approximately 40% (coefficient of variation: 67%) [3]. In contrast, oral E2 undergoes extensive first-pass metabolism in the gut and liver, primarily via 17β-HSD oxidation to estrone, resulting in systemic bioavailability of only 2–10% [2]. The ethynyl group at C17α sterically blocks this inactivation pathway, redirecting EE2 metabolism to the slower CYP3A4-mediated 2-hydroxylation route [4].

Oral bioavailability Pharmacokinetics First-pass metabolism

SHBG Binding Independence: EE2 RBA = 0.4 vs. E2 RBA = 100 — A 250-Fold Difference in Plasma Carrier Protein Affinity

In a competitive displacement assay using human sex hormone-binding globulin (SHBG), Hodgert Jury et al. (2000) determined that EE2 binds SHBG with a relative binding affinity (RBA) of only 0.4 when compared to 17β-estradiol (RBA ≡ 100) [1]. This means EE2 has ~250-fold lower affinity for the primary plasma carrier protein of endogenous estrogens. As a consequence, EE2 circulates almost exclusively bound to albumin (97–98% protein-bound) rather than SHBG, with a free fraction of approximately 1–2% [2]. In contrast, estradiol is extensively bound to SHBG with high affinity (RBA = 100), and SHBG-bound estradiol is considered biologically inactive [3]. The absence of SHBG sequestration means that EE2's effective free concentration is less buffered by changes in SHBG levels—a clinically significant distinction because EE2 itself induces a 5- to 10-fold increase in hepatic SHBG production, a feedback loop that does not appreciably alter EE2 free fraction but dramatically affects co-administered progestins [3].

SHBG binding Free fraction Plasma protein binding Tissue distribution

In Vivo Potency Amplification: EE2 Is ~25× More Potent In Vivo Than In Vitro Predictions — A Discrepancy Absent for Estrone and Nonylphenol

Van den Belt et al. (2004) conducted a systematic comparative study evaluating the in vitro and in vivo estrogenic potencies of 17β-estradiol (E2), estrone (E1), 17α-ethinylestradiol (EE2), and nonylphenol (NP) using two human ER-based in vitro assays (MVLN and YES) alongside an in vivo zebrafish (Danio rerio) model with plasma vitellogenin (VTG) and ovarian somatic index (OSI) as endpoints [1]. A striking and compound-specific finding emerged: for E1 and NP, the in vitro EC50-based potency estimates were of the same order of magnitude as the in vivo potencies, indicating good predictivity. However, for EE2, a pronounced discrepancy was observed—EE2 was approximately 25 times more potent in vivo than would have been predicted from the in vitro results alone [1]. This amplification factor is unique to EE2 among the compounds tested and has direct implications for hazard assessment in environmental toxicology: relying solely on in vitro screening data would systematically underestimate EE2's in vivo estrogenic burden by more than an order of magnitude.

In vivo vs. in vitro potency Vitellogenin induction Zebrafish model Endocrine disruption

Hepatic Protein Induction: EE2 Is ~100× More Potent Than Natural Estrogens on Liver-Derived Proteins (SHBG, Coagulation Factors, Renin Substrate)

EE2 exerts a disproportionately potent effect on hepatic protein synthesis compared to natural estrogens. According to the ScienceDirect pharmacology overview, EE2 is approximately 75 to 1000 times more potent on a per-weight basis than conjugated equine estrogens (CEEs), piperazine estrone sulfate, or micronized estradiol in terms of increasing the hepatic production of SHBG, renin substrate, corticosteroid-binding globulin, and thyroid-binding globulin [1]. Conservative estimates place the differential at approximately 100-fold [2]. This hepatic hyper-potency arises from the combination of (a) the 17α-ethynyl group preventing rapid hepatic inactivation by 17β-HSD, (b) sustained high local concentrations during first-pass liver exposure after oral dosing, and (c) the irreversible inactivation of CYP450 enzymes by reactive intermediates generated during EE2 metabolism [1]. Stanczyk et al. (2024) corroborate this profile, noting that EE2's "high potency is notable in its dramatic increase in estrogen-sensitive hepatic globulins and coagulation factors" and that E2-based COCs are less stimulatory of coagulant proteins [3]. Clinically, doses of EE2 as low as 5 µg can produce measurable elevations in hepatic proteins, whereas hepatic effects of oral micronized estradiol require doses in the milligram range [1].

Hepatic estrogenicity SHBG induction Coagulation factors First-pass effect

CYP3A4-Dependent Metabolic Pathway: EE2 Clearance Is Dominated by CYP3A4 (54%) and CYP2C9 (24%) — Distinct from Estradiol's 17β-HSD Dominance

The metabolism of EE2 is fundamentally redirected by the 17α-ethynyl group. While estradiol is primarily inactivated by 17β-HSD-mediated oxidation at the D-ring, EE2 is resistant to this pathway and instead undergoes oxidative metabolism predominantly via hepatic cytochrome P450 enzymes [1]. Huskey et al. (2024) conducted a comprehensive P450 reaction phenotyping study using recombinant human P450 isoforms and human liver microsomes. They demonstrated that CYP3A4 and CYP2C9 are the major contributing enzymes to EE2 2-hydroxylation (the principal oxidative pathway accounting for >90% of metabolites), with isoform-specific monoclonal antibodies inhibiting 2-hydroxy-EE formation by ~54% (CYP3A4) and ~24% (CYP2C9) [2]. The highest catalytic efficiency (Vmax/Km) among recombinant enzymes was observed with CYP1A1, followed by CYP3A4, CYP2C9, and CYP1A2 [2]. CYP3A4 levels vary widely among individuals (>10-fold), explaining the substantial inter-individual variability in EE2 clearance, and CYP3A4 inducers (barbiturates, rifampicin) are known to enhance EE2 clearance and reduce contraceptive efficacy [3].

CYP3A4 metabolism CYP2C9 Drug-drug interaction Metabolic clearance

Optimal Application Scenarios for 17-Ethynylestra-1(10),2,4-triene-3,17-diol Based on Quantitative Differentiation Evidence


Combined Oral Contraceptive (COC) Formulation Development Requiring Consistent Oral Bioactivity

EE2 remains the essential estrogenic component for oral contraceptive formulation development due to its ~45% oral bioavailability—a ≥9-fold advantage over unmodified estradiol (<5%) [1]. This differential, coupled with a terminal half-life of 10–24 hours (vs. E2 IV half-life of 3.6 hours), enables once-daily oral dosing at microgram levels (0.01–0.035 mg) to achieve reliable ovulation inhibition, whereas estradiol-based COCs require milligram doses (1–3 mg) [1]. The 17α-ethynyl group's steric blockade of 17β-HSD oxidation ensures consistent systemic exposure across individuals and dosing intervals [2]. For any oral contraceptive development program, EE2's pharmacokinetic profile provides a well-characterized, predictable baseline against which novel estrogenic agents (e.g., estetrol) can be benchmarked.

Endocrine Disrupting Compound (EDC) Environmental Monitoring and Risk Assessment

EE2 is the reference estrogen for environmental endocrine disruption studies due to its demonstrated in vivo potency amplification: the Van den Belt et al. (2004) finding that EE2 is ~25× more potent in vivo (zebrafish VTG induction) than predicted by in vitro assays (MVLN, YES) establishes that environmental risk assessments cannot extrapolate directly from in vitro screening data for this compound [1]. In contrast, natural estrogens like estrone show consistent in vitro/in vivo potency ratios [1]. For environmental monitoring programs, EE2 must be quantified as a distinct analyte because its potency profile is non-linear and compound-specific. Any EDC screening panel that uses only in vitro ER transactivation assays will systematically underestimate EE2's environmental hazard by more than an order of magnitude [1].

ERα-Selective Pharmacological Probe for Receptor-Subtype-Specific Mechanistic Studies

EE2's ERα/ERβ selectivity ratio of approximately 4.7 (by RBA: 120.9 vs. 44.4) contrasts sharply with estradiol's non-selective profile (RBA ratio ≈ 1.0) [1]. With an absolute Ki of 0.02–0.05 nM for ERα (vs. 0.115 nM for E2), EE2 provides a higher-affinity ERα probe that simultaneously produces attenuated ERβ responses (Ki 0.29–0.81 nM vs. 0.15 nM for E2) [1]. This selectivity profile, confirmed by Kuiper et al. (1998) in functional transactivation assays, makes EE2 the tool of choice for experiments that require pharmacological dissection of ERα-mediated vs. ERβ-mediated transcriptional effects in tissues co-expressing both subtypes [2]. Researchers should note that EE2's ERα selectivity is not absolute—it is a biased agonist rather than a subtype-selective ligand—and should be used in conjunction with ER-subtype knockout models or selective antagonists for definitive mechanistic attribution [2].

Hepatic Estrogenicity Studies: Investigating Estrogen Receptor-Mediated Liver Protein Induction

For studies of hepatic estrogen receptor pharmacology—including SHBG induction, coagulation factor synthesis, and lipid metabolism—EE2 provides an approximately 100-fold greater potency window than natural estrogens, enabling robust hepatic responses at low micromolar or even nanomolar concentrations that would be sub-threshold for estradiol [1]. This potency differential, combined with EE2's SHBG-independent free fraction (RBA = 0.4 vs. E2 = 100), allows investigators to isolate hepatic ERα-mediated effects from SHBG-buffering confounds [2]. The well-characterized CYP3A4-dependent metabolic clearance pathway (54% contribution) further enables controlled DDI studies where EE2 serves as both the estrogenic stimulus and a CYP3A4 substrate probe . Researchers using EE2 for hepatic studies should explicitly document the concentration rationale relative to estradiol, as the ~100-fold potency differential means that dose-equivalence calculations based on receptor binding affinity alone will not accurately predict hepatic outcomes [1].

Quote Request

Request a Quote for 17-Ethynylestra-1(10),2,4-triene-3,17-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.